molecular formula C13H13NO4 B13683874 3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13683874
M. Wt: 247.25 g/mol
InChI Key: JQDDLABHUQXTBK-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with an ethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the isoxazole ring. The methyl group can be introduced via alkylation, and the carboxylic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The industrial production process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or other substituents.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(4-Nitrophenyl)-5-methylisoxazole-4-carboxylic acid

Uniqueness

3-(4-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-3-17-10-6-4-9(5-7-10)12-11(13(15)16)8(2)18-14-12/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

JQDDLABHUQXTBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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